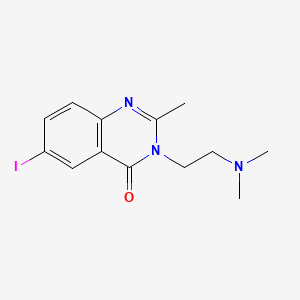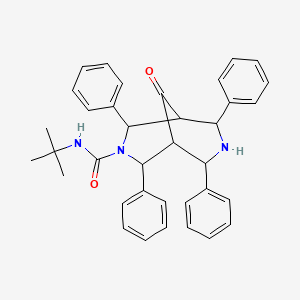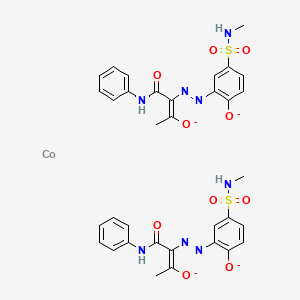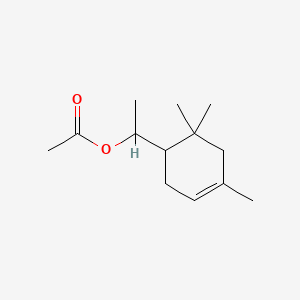
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate is an organic compound with the molecular formula C13H22O2. It is known for its pleasant fragrance and is commonly used in the fragrance and flavor industry. The compound is a derivative of cyclohexene and is characterized by its acetate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate typically involves the esterification of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol and acetic acid.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug formulations due to its fragrance properties.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl formate
- 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol
- 2,2,4-Trimethyl-1,2-dihydroquinoline
Uniqueness
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and fragrance characteristics. Compared to its analogs, it offers a different balance of volatility and stability, making it particularly valuable in the fragrance industry.
Propiedades
| 63649-50-3 | |
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-(4,6,6-trimethylcyclohex-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C13H22O2/c1-9-6-7-12(13(4,5)8-9)10(2)15-11(3)14/h6,10,12H,7-8H2,1-5H3 |
Clave InChI |
MLQHMXIHRGYDJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C(C1)(C)C)C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


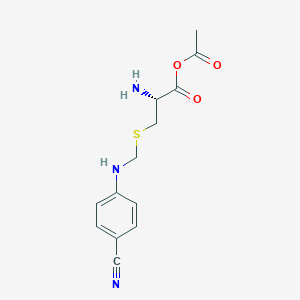
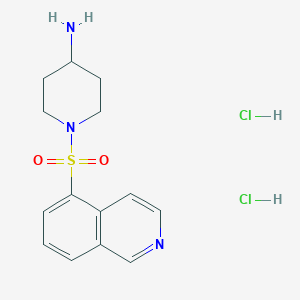
![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)

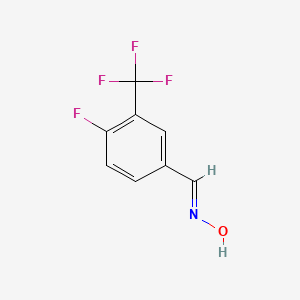
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/no-structure.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)

